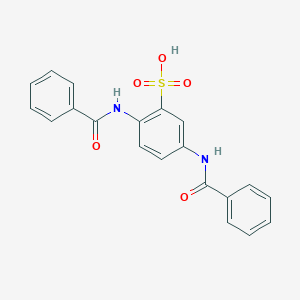
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis and their ability to form stable complexes with various organic molecules. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane typically involves the reaction of dodec-5-en-5-yl alcohol with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The dioxaborinane ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, and modulate their activity. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
2-(Dodec-5-en-5-yl)-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
2-(Dodec-5-en-5-yl)-5-propyl-1,2,3,4-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a dioxaborinane ring.
[(Dodec-5-en-5-yl)selanyl]benzene: This compound contains a selenium atom instead of a boron atom. The uniqueness of this compound lies in its ability to form stable complexes with various organic molecules, making it a valuable reagent in organic synthesis and a potential therapeutic agent.
Propiedades
Fórmula molecular |
C15H29BO2 |
|---|---|
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
2-[(Z)-dodec-5-en-5-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H29BO2/c1-3-5-7-8-9-12-15(11-6-4-2)16-17-13-10-14-18-16/h12H,3-11,13-14H2,1-2H3/b15-12+ |
Clave InChI |
HGHSBXUWMRHTSZ-NTCAYCPXSA-N |
SMILES isomérico |
B1(OCCCO1)/C(=C/CCCCCC)/CCCC |
SMILES canónico |
B1(OCCCO1)C(=CCCCCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



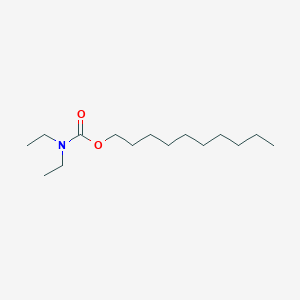
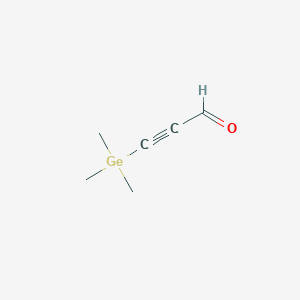
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
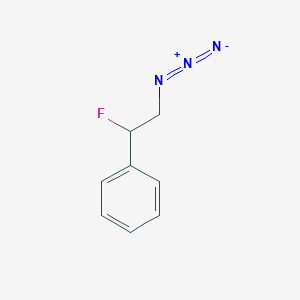
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)


![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
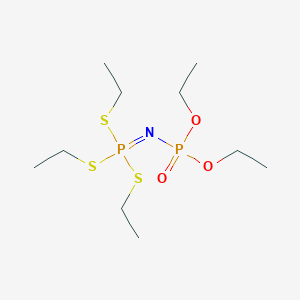
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
